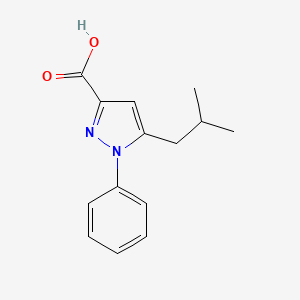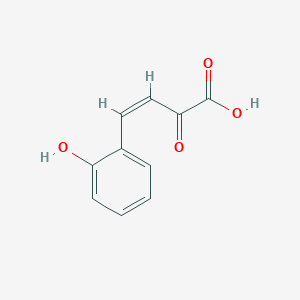![molecular formula C11H8F6N4 B3124653 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 320417-41-2](/img/structure/B3124653.png)
7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
Übersicht
Beschreibung
7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a synthetic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Wirkmechanismus
Target of Action
It’s known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological activities . They have been found to exhibit anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the naphthyridine core .
Mode of Action
The mode of action of naphthyridines generally involves interactions with their targets leading to changes in cellular processes . The specific and differential functionalization of the naphthyridine core leads to specific activity .
Biochemical Pathways
Given the wide range of biological activities exhibited by naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The pharmacokinetic properties of naphthyridines would be influenced by their chemical structure and the functional groups attached to the naphthyridine core .
Result of Action
Naphthyridines have been found to exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific effects would depend on the functional groups attached to the naphthyridine core .
Biochemische Analyse
Biochemical Properties
7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. Additionally, this compound can form complexes with metal ions, which further influences its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. In terms of gene expression, this compound can either upregulate or downregulate the expression of specific genes, depending on the cellular context. This modulation of gene expression subsequently impacts cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately result in the observed biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, it can affect the levels of specific metabolites, thereby influencing overall metabolic flux. These interactions highlight the compound’s potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments. Once inside the cell, it can bind to proteins that facilitate its distribution to different cellular regions. This localization is essential for the compound’s biochemical activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound is critical for its ability to interact with biomolecules and exert its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with appropriate hydrazine derivatives . The reaction conditions often include the use of catalysts such as SiO2/Fe3O4 and solvents like ethanol or water to facilitate the formation of the naphthyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also crucial in scaling up the production process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the hydrazino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups at the trifluoromethyl positions.
Wissenschaftliche Forschungsanwendungen
7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine: A parent compound with a similar core structure but lacking the methylhydrazino and trifluoromethyl groups.
1,6-Naphthyridine: Another isomer with different substitution patterns and biological activities.
Trifluoromethylated Naphthyridines: Compounds with similar trifluoromethyl groups but different functional groups at other positions.
Uniqueness: 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine stands out due to its unique combination of a methylhydrazino group and two trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1-methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6N4/c1-21(18)8-3-2-5-6(10(12,13)14)4-7(11(15,16)17)19-9(5)20-8/h2-4H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDDGPNCRVQPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168929 | |
| Record name | 7-(1-Methylhydrazinyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320417-41-2 | |
| Record name | 7-(1-Methylhydrazinyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320417-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1-Methylhydrazinyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B3124618.png)

![4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124625.png)


![7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3124647.png)
![Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B3124656.png)

